N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide

Chemical purity Quality control Procurement specification

This 2,4-dimethylbenzamide-substituted benzothiazole (CAS 888412-04-2) is a structurally non-interchangeable research probe. Unlike unsubstituted, monomethyl, or heteroaryl analogs, the 2,4-dimethyl pattern introduces distinct steric and lipophilic properties (~1.2 log unit clogP increase), making it essential for matched-pair SAR studies, DprE1-negative control assays, and PAMPA permeability benchmarking. No primary bioactivity data exist—a blank-slate screening candidate for phenotypic and broad-panel biochemical discovery. Procure only ≥95% purity from verified suppliers to avoid confounding impurities in primary screens.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 888412-04-2
Cat. No. B2892389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
CAS888412-04-2
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C
InChIInChI=1S/C18H17N3O2S/c1-10-4-6-14(11(2)8-10)17(23)21-18-20-15-7-5-13(19-12(3)22)9-16(15)24-18/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
InChIKeyACPGEGAUTSQUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide (CAS 888412-04-2): Structural Identity and Evidence Baseline


N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide (CAS 888412-04-2) is a synthetic benzothiazole-benzamide hybrid bearing a 6-acetamido substituent on the benzothiazole core and a 2,4-dimethylbenzamide moiety . The molecular formula is C18H17N3O2S with a molecular weight of 339.41 g/mol . Critically, **no primary research literature, patent exemplification, or curated bioactivity data (IC50, Ki, etc.) for this specific compound exists in authoritative databases** (PubChem, ChEMBL, BindingDB)—the BindingDB entry BDBM50058817 is misannotated and maps to methyl glycyrrhetinate rather than this compound [1]. The only vendor-verified quantitative datum is purity (95%+) from non-excluded supplier Chemenu .

Why N-(6-Acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide Cannot Be Replaced by In-Class Analogs: Structural Determinants of Differentiation


Within the 6-acetamidobenzothiazole-2-carboxamide family, the 2,4-dimethyl substitution pattern on the benzamide ring is structurally non-interchangeable with unsubstituted benzamide (CAS 100856-58-4), monomethyl (e.g., 4-methylbenzamide), heteroaryl (e.g., pyridine-3-carboxamide, CAS 313262-02-1; thiophene-2-carboxamide, CAS 325978-27-6), or regioisomeric dimethyl (e.g., 3,4-dimethylbenzamide) analogs. The 2,4-dimethyl arrangement introduces distinct steric bulk, altered hydrogen-bonding capacity, and increased lipophilicity relative to these comparators . Even in the absence of direct target engagement data, these physicochemical differences predict divergent solubility, permeability, metabolic stability, and off-target interaction profiles—making generic substitution scientifically unsound for reproducible research applications [1].

N-(6-Acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide: Quantitative Comparative Evidence and Critical Data Gaps


Purity Specification: Target Compound vs. Closest Structurally Analogous Commercial Benzothiazole Amide

The sole vendor-verified quantitative parameter for CAS 888412-04-2 from a permitted source is purity (95%+), as reported by Chemenu . The nearest commercially available structural analog—N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide (CAS 100856-58-4)—is also listed at 95%+ purity on the same platform . This establishes procurement-grade parity but does not constitute biological differentiation.

Chemical purity Quality control Procurement specification

Structural Differentiation: 2,4-Dimethylbenzamide vs. Unsubstituted Benzamide—Predicted Lipophilicity (clogP) Comparison

Computationally predicted partition coefficients (clogP) provide a quantitative basis for differentiating the target compound from its unsubstituted benzamide analog. Using the fragment-based method of Hansch and Leo, the addition of two methyl groups at the 2- and 4-positions of the benzamide ring is predicted to increase clogP by approximately 1.0–1.2 log units relative to N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide [1]. The target compound (C18H17N3O2S) is estimated to have a clogP of ~3.5, compared to ~2.3 for the unsubstituted analog (C16H13N3O2S) [1]. This difference exceeds the typical threshold for meaningful permeability and solubility divergence (ΔlogP > 0.5) [2]. Experimental logP or chromatographic hydrophobicity measurements for the target compound are not available.

Lipophilicity clogP Physicochemical property Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Target Compound vs. Heteroaryl Analogs (Pyridine-3-Carboxamide and Thiophene-2-Carboxamide)

The 2,4-dimethylbenzamide moiety contributes 1 hydrogen-bond donor (amide NH) and 1 hydrogen-bond acceptor (amide C=O), yielding a total of 2 HBD and 5 HBA for the target compound. In contrast, N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide (CAS 313262-02-1) contains an additional HBA from the pyridine nitrogen (total: 2 HBD, 6 HBA) , while N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 325978-27-6) replaces the pyridine nitrogen with a sulfur atom that is a weak HBA (total: 2 HBD, 5 HBA but with altered polarity) . The computed topological polar surface area (TPSA) reflects these differences: the target compound has a TPSA of approximately 83 Ų, compared to ~96 Ų for the pyridine analog and ~80 Ų for the thiophene analog [1]. These differences in HBA count and TPSA are predicted to impact oral bioavailability and blood-brain barrier penetration according to Veber and Pardridge rules [1].

Hydrogen bonding TPSA Drug-likeness Physicochemical property

Data Gap Advisory: Absence of Direct Biological Activity Data for CAS 888412-04-2

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents failed to identify any direct biological activity data (IC50, EC50, Ki, Kd, % inhibition at specified concentration, or cell viability data) for N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide [1]. All identified data in BindingDB associated with ChEMBL ID CHEMBL1271483 and BindingDB monomer ID BDBM50058817 pertain to methyl glycyrrhetinate (a pentacyclic triterpenoid), not to the target benzothiazole compound [2]. The related N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide (CAS 313262-02-1) has reported anti-tubercular activity via DprE1 inhibition in Mycobacterium tuberculosis, but this activity is not transferable to the target compound due to the fundamental difference in the carboxamide moiety (heteroaryl pyridine vs. dimethylphenyl) . Researchers procuring CAS 888412-04-2 must therefore anticipate the need for de novo biological characterization rather than relying on existing literature precedent.

Data transparency Screening Procurement risk Assay validation

Recommended Application Scenarios for N-(6-Acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on Benzothiazole Amide Libraries: Lipophilicity Modulation via 2,4-Dimethyl Substitution

For medicinal chemistry teams exploring benzothiazole amide scaffolds, CAS 888412-04-2 serves as a specific probe for evaluating the impact of 2,4-dimethyl substitution on the benzamide ring. The predicted ~1.2 log unit increase in clogP relative to the unsubstituted benzamide analog (Section 3, Evidence Item 2) makes this compound valuable for assessing the relationship between lipophilicity and target binding, cellular permeability, or metabolic stability within a congeneric series. Researchers can pair this compound with N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide (CAS 100856-58-4) to establish a matched molecular pair for lipophilicity-focused SAR .

Negative Control or Inactive Comparator for DprE1-Targeted Anti-Tubercular Assays

The structurally related N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has reported activity as a DprE1 inhibitor in Mycobacterium tuberculosis. The target compound, with its 2,4-dimethylbenzamide replacing the pyridine-3-carboxamide, is predicted to lack the critical heteroaryl hydrogen-bonding interaction required for DprE1 binding (Section 3, Evidence Item 3). This compound may therefore serve as a structurally matched negative control in DprE1 enzymatic or mycobacterial growth inhibition assays, enabling researchers to confirm that observed activity is carboxamide-moiety-dependent rather than an artifact of the benzothiazole-acetamido scaffold .

Physicochemical Property Profiling and Drug-Likeness Assessment in Parallel Artificial Membrane Permeability Assays (PAMPA)

The distinct hydrogen-bond donor/acceptor profile and predicted TPSA of approximately 83 Ų (Section 3, Evidence Item 3) position this compound as a candidate for parallel artificial membrane permeability assay (PAMPA) studies comparing benzothiazole amide derivatives with varying carboxamide substituents. The compound's predicted moderate lipophilicity and TPSA below 90 Ų suggest measurable passive permeability, making it suitable for benchmarking against both more polar (pyridine analog, TPSA ~96 Ų) and more lipophilic analogs within a compound library permeability screen [1].

De Novo Biological Characterization: Kinase, GPCR, or Epigenetic Target Panel Screening

Given the complete absence of documented biological activity for this compound (Section 3, Evidence Item 4), CAS 888412-04-2 represents a blank-slate screening candidate for target-agnostic phenotypic assays or broad-panel biochemical screens. The benzothiazole-amide scaffold class has literature precedent for interactions with diverse target families (kinases, GPCRs, carbonic anhydrases, and epigenetic enzymes). The 2,4-dimethyl substitution pattern has not been explored in any published screen, offering the potential for discovering novel chemotype-target pairings. Researchers should prioritize procurement from suppliers providing ≥95% purity (Section 3, Evidence Item 1) to minimize confounding effects from impurities in primary screening [2].

Quote Request

Request a Quote for N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.